molecular formula C19H24N6 B4330243 4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline

4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B4330243
M. Wt: 336.4 g/mol
InChI Key: JXXSVCJNNKYRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline, also known as CTQ, is a novel compound with potential therapeutic applications in the field of neuroscience. CTQ is a triazoloquinoxaline derivative that has been shown to exhibit potent and selective binding to the dopamine D3 receptor subtype.

Mechanism of Action

The mechanism of action of 4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline involves its selective binding to the dopamine D3 receptor subtype, which is expressed primarily in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, making it a key target for the treatment of addiction and other related disorders. 4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline has been shown to inhibit the activity of the dopamine D3 receptor, leading to a decrease in dopamine release and subsequent modulation of the mesolimbic pathway.
Biochemical and Physiological Effects:
4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline has been shown to exhibit several biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of synaptic plasticity. 4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline has also been shown to exhibit neuroprotective effects, potentially making it useful in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor subtype. However, 4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline also has several limitations, including its relatively short half-life and potential toxicity at high doses. These limitations must be considered when designing experiments involving 4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline.

Future Directions

There are several future directions for the study of 4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in the treatment of addiction and other neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.

Scientific Research Applications

4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline has been extensively studied for its potential therapeutic applications in the field of neuroscience. Specifically, 4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline has been shown to exhibit potent and selective binding to the dopamine D3 receptor subtype, which is implicated in several neurological disorders such as addiction, depression, and schizophrenia. 4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine, further highlighting its potential as a therapeutic agent.

properties

IUPAC Name

4-(4-cyclohexylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)18-19-22-20-14-25(19)17-9-5-4-8-16(17)21-18/h4-5,8-9,14-15H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXSVCJNNKYRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4N5C3=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]quinoxaline, 4-(4-cyclohexyl-1-piperazinyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 2
Reactant of Route 2
4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 3
Reactant of Route 3
4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 4
Reactant of Route 4
4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 5
Reactant of Route 5
4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 6
Reactant of Route 6
4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.